molecular formula C23H18 B8538385 13,13-dimethyl-13H-indeno[1,2-b]anthracene

13,13-dimethyl-13H-indeno[1,2-b]anthracene

Cat. No. B8538385
M. Wt: 294.4 g/mol
InChI Key: TWHBXDQJJOIEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13,13-dimethyl-13H-indeno[1,2-b]anthracene is a useful research compound. Its molecular formula is C23H18 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 13,13-dimethyl-13H-indeno[1,2-b]anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13,13-dimethyl-13H-indeno[1,2-b]anthracene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C23H18

Molecular Weight

294.4 g/mol

IUPAC Name

10,10-dimethylpentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene

InChI

InChI=1S/C23H18/c1-23(2)21-10-6-5-9-19(21)20-13-17-11-15-7-3-4-8-16(15)12-18(17)14-22(20)23/h3-14H,1-2H3

InChI Key

TWHBXDQJJOIEEH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC4=CC5=CC=CC=C5C=C4C=C31)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione (19 g, 0.058 mol) was dissolved in acetic acid (200 ml) and 57% HI (50 ml) was added thereto. The reaction mixture was stirred under reflux for 48 hours. After the reaction was terminated, the reaction solution was added with distilled water (500 ml). Then, the resultant solid was filtered and dissolved in toluene (200 ml), and iodine (4.56 g, 0.018 mol) was added thereto. The reaction mixture was stirred under reflux for 3 hours. After the reaction was terminated, the reaction solution was extracted and purified by column chromatography to give 13,13-dimethyl-13H-indeno[1,2-b]anthracene (10 g, yield=58%).
Name
13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4.56 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,9-dibromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione (19 g, 0.058 mol) was dissolved in acetic acid (200 ml), and added with 57% HI (50 ml), followed by reflux-stirring for 48 hours. After the reaction was completed, the resultant solution was added with distilled water (500 ml). The produced solid was filtered and dissolved in toluene (200 ml) and iodine (4.56 g, 0.018 mol) was added thereto, followed by reflux-stirring for 3 hours. After the reaction was completed, through extraction and column chromatography, 13,13-dimethyl-13H-indeno[1,2-b]anthracene (10 g, yield 54%) was obtained.
Name
2,9-dibromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
4.56 g
Type
reactant
Reaction Step Four

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